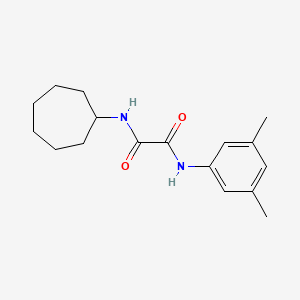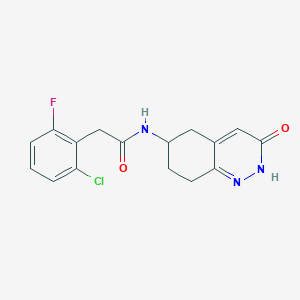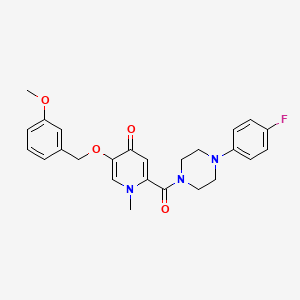![molecular formula C23H23N7O3 B2544404 (3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-74-0](/img/structure/B2544404.png)
(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of triazole-containing piperazine, which is a class of compounds known for their potential biological activities. The structure suggests that it is a complex molecule with multiple aromatic rings and nitrogen-containing heterocycles, which are often indicative of a molecule's ability to interact with various biological targets.
Synthesis Analysis
The synthesis of related triazole analogues of piperazine has been reported in the literature. Specifically, a series of novel compounds with the core structure of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone has been synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, involving the formation of the triazole ring followed by the attachment of the piperazine moiety and subsequent functionalization with methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This core is often linked to a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The methoxyphenyl groups attached to this scaffold are likely to influence the molecule's electronic properties and its potential interactions with biological targets .
Chemical Reactions Analysis
The triazole and piperazine moieties in such compounds are known to participate in various chemical reactions. Triazoles can act as ligands in coordination chemistry, while piperazines are often involved in nucleophilic substitution reactions due to the presence of nitrogen atoms. The methoxy groups on the phenyl rings could potentially undergo demethylation or participate in electrophilic aromatic substitution reactions under certain conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone are not provided, related compounds in the literature exhibit properties that are typical of aromatic heterocycles. These include moderate to high melting points, solubility in organic solvents, and the ability to form crystalline solids. The presence of methoxy groups could increase the solubility in polar solvents. The chemical structures of such compounds are confirmed using techniques like IR, H, C NMR, and MS data .
Relevant Case Studies
The antibacterial activity of similar triazole piperazine derivatives has been evaluated, with certain compounds showing significant inhibition of bacterial growth. This suggests that the compound may also possess antibacterial properties, making it a potential candidate for further development as an antimicrobial agent. Compounds with various substituents on the piperazine ring, such as 4-methylphenyl, 4-methoxyphenyl, and others, have been shown to exhibit this activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound of interest is related to a broad category of heterocyclic compounds, featuring complex structures that exhibit a range of biological activities. Research indicates that derivatives similar to this compound have been synthesized for various purposes, including antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various microorganisms, demonstrating moderate to good activities (Bektaş et al., 2010). Similarly, novel pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety were synthesized, further illustrating the chemical versatility and potential biological relevance of such compounds (Abdelhamid et al., 2012).
Biological Evaluation and Potential Applications
The compound’s structural complexity offers potential for biological applications, particularly in the development of pharmaceuticals. For example, triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria, showcasing significant inhibition of bacterial growth and highlighting their potential as antibiotics (Nagaraj et al., 2018). Furthermore, compounds derived from similar structures have been investigated for their anti-inflammatory and analgesic properties, showing promising results in cyclooxygenase inhibition and analgesic activity, indicating their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Imaging and Diagnostic Applications
Compounds with structural similarities have been explored for diagnostic applications, particularly in imaging cerebral receptors using PET. The synthesis and evaluation of such compounds for mapping cerebral adenosine A2A receptors with PET demonstrate their potential in neuroimaging and the diagnosis of neurodegenerative diseases (Zhou et al., 2014).
Safety And Hazards
The safety and hazards associated with the compound are not specified in the retrieved papers. However, it’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for research on this compound are not specified in the retrieved papers. However, the review on 1,2,4-triazole-containing scaffolds stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-7-3-5-16(13-18)23(31)29-11-9-28(10-12-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-8-19(14-17)33-2/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJVHIRVUMHGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

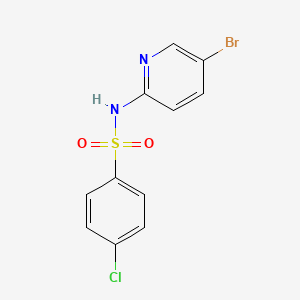
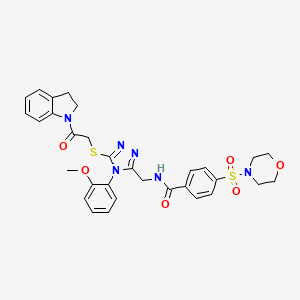
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)
![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)
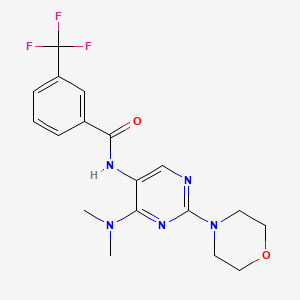
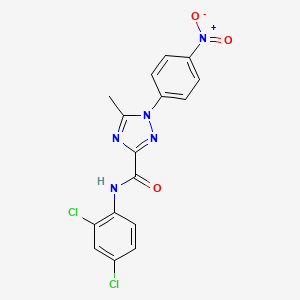
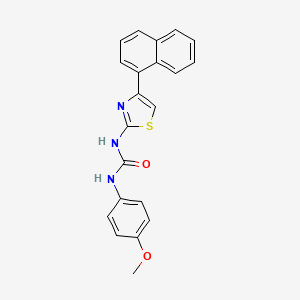
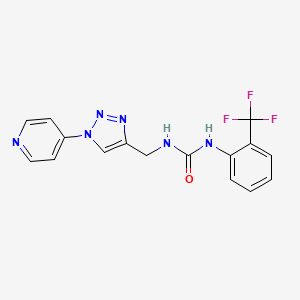
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
